ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate
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Overview
Description
Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate is a synthetic organic compound that features a unique combination of a pyrrolidine ring and a thiazepane ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate typically involves the reaction of pyrrolidine with a thiazepane derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution with an appropriate thiazepane derivative. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations, ensuring a high-quality product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine or thiazepane rings are substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like NaH, acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes, benefiting from its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like 1-(pyrrolidin-1-yl)ethanone and 1-(pyrrolidin-1-yl)propan-2-one share the pyrrolidine ring structure.
Thiazepane derivatives: Compounds such as 1,4-thiazepane-4-carboxylic acid and its esters are structurally similar due to the thiazepane ring.
Uniqueness
Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate is unique due to the combination of both pyrrolidine and thiazepane rings in its structure. This dual-ring system provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring fused with a thiazepane structure. The synthesis typically involves the reaction of pyrrolidine with a thiazepane derivative, often using sodium hydride (NaH) as a base in an organic solvent like tetrahydrofuran (THF) to facilitate nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, derivatives of thiazepane have been shown to possess significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antiviral Effects
In addition to antimicrobial properties, thiazepane derivatives have been explored for their antiviral potential. Studies have demonstrated that these compounds can inhibit viral replication by targeting specific viral proteins involved in the replication cycle. This suggests potential applications in treating viral infections .
Apoptotic Induction
A notable area of research is the compound's ability to induce apoptosis in cancer cells. Similar compounds have been shown to activate caspases and lead to DNA fragmentation in various cancer cell lines, indicating a mechanism that could be leveraged for cancer therapies .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study investigated the antimicrobial efficacy of thiazepane derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results indicated a significant inhibition zone compared to control groups, suggesting strong antibacterial activity.
Case Study 2: Apoptosis in Cancer Cells
In vitro studies on human chronic myelogenous erythroleukaemia cells (K562) treated with thiazepane derivatives revealed activation of the extrinsic apoptotic pathway. Markers such as PARP cleavage and increased caspase activity were observed after treatment with the compound over a 48-hour period, confirming its potential as an anticancer agent .
Research Findings Summary Table
Properties
IUPAC Name |
ethyl 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-2-17-13(16)15-8-5-9-18-11-12(15)10-14-6-3-4-7-14/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUJKBAITSCXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCSCC1CN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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